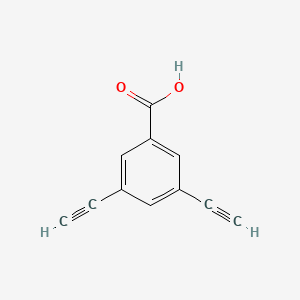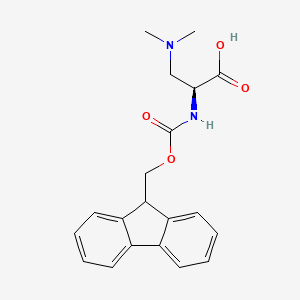
N-Boc-2-Hydroxydimethylsilanyl-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-Hydroxydimethylsilanyl-pyrrole is a chemical compound with the molecular formula C11H19NO3Si and a molecular weight of 241.36 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) group and a hydroxydimethylsilanyl group.
Méthodes De Préparation
Analyse Des Réactions Chimiques
N-Boc-2-Hydroxydimethylsilanyl-pyrrole undergoes various chemical reactions, including:
Oxidation: The hydroxydimethylsilanyl group can be oxidized to form silanols or siloxanes.
Reduction: The compound can undergo reduction reactions, particularly at the pyrrole ring.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the pyrrole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . Major products formed from these reactions include silanols, siloxanes, and various substituted pyrroles.
Applications De Recherche Scientifique
N-Boc-2-Hydroxydimethylsilanyl-pyrrole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Boc-2-Hydroxydimethylsilanyl-pyrrole involves its ability to interact with various molecular targets through its functional groups. The hydroxydimethylsilanyl group can form hydrogen bonds and coordinate with metal ions, while the Boc group provides steric protection and can be removed to expose the reactive pyrrole nitrogen . These interactions enable the compound to participate in a wide range of chemical reactions and biological processes.
Comparaison Avec Des Composés Similaires
N-Boc-2-Hydroxydimethylsilanyl-pyrrole can be compared with other similar compounds, such as:
N-Boc-pyrrole: Lacks the hydroxydimethylsilanyl group, making it less versatile in certain reactions.
N-Boc-2-pyrrolyl dimethylsilanol: Similar structure but with different functional groups, leading to variations in reactivity and applications.
N-Boc-3-pyrrolidinone: Contains a different ring structure, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of the Boc-protected pyrrole ring and the hydroxydimethylsilanyl group, which provides a balance of stability and reactivity for various research applications .
Propriétés
IUPAC Name |
tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3Si/c1-11(2,3)15-10(13)12-8-6-7-9(12)16(4,5)14/h6-8,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVDBYGGISJNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479056 |
Source


|
| Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879904-82-2 |
Source


|
| Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 879904-82-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)









![(3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)
![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)
